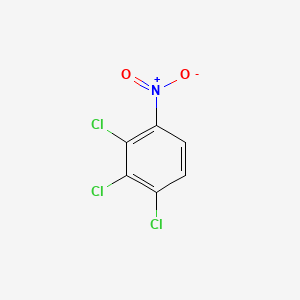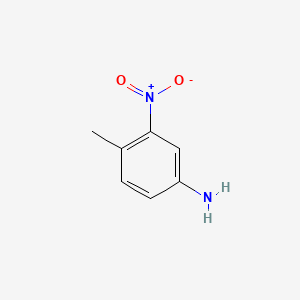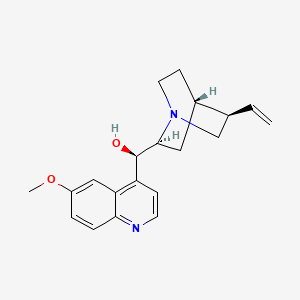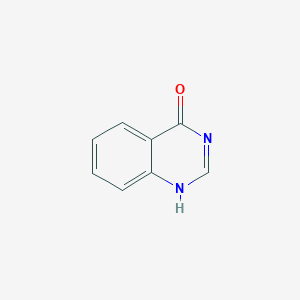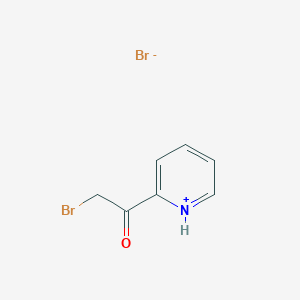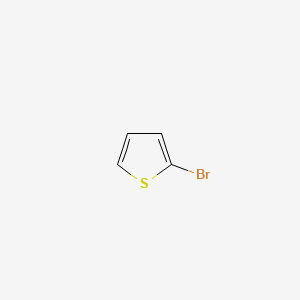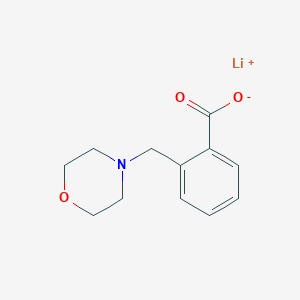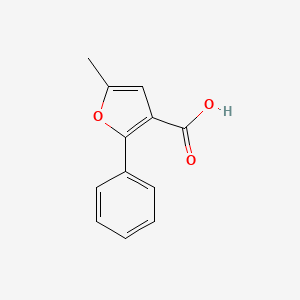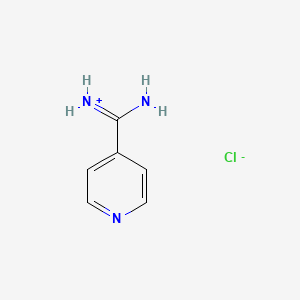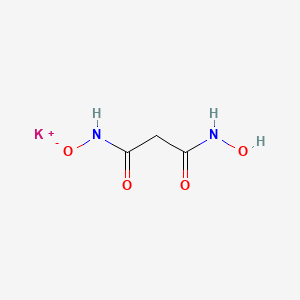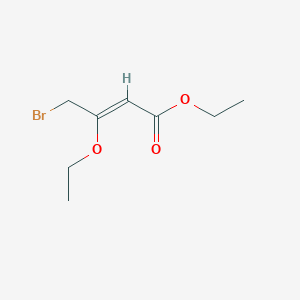
ethyl (Z)-4-bromo-3-ethoxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a double bond in its structure The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate typically involves the bromination of ethyl 3-ethoxybut-2-enoate. This can be achieved through the addition of bromine (Br2) to the double bond under controlled conditions to ensure the (Z) configuration is maintained. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for maintaining the desired (Z) configuration.
化学反応の分析
Types of Reactions
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of ethyl 3-ethoxybutanoate.
科学的研究の応用
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and enzyme mechanisms.
作用機序
The mechanism of action of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethoxy group can interact with active sites of enzymes, altering their activity. The double bond configuration plays a crucial role in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
Ethyl (E)-4-bromo-3-ethoxybut-2-enoate: The (E) isomer with different geometric configuration.
Ethyl 4-bromo-3-methoxybut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.
Ethyl 4-chloro-3-ethoxybut-2-enoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is unique due to its specific (Z) configuration, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom also imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
ethyl (Z)-4-bromo-3-ethoxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYMWILFRUUBCX-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)OCC)/CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

